UC-781

Description

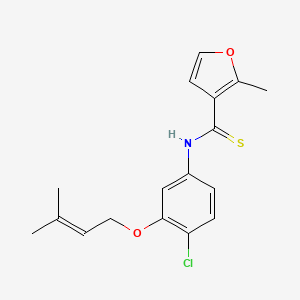

N-(4-Chloro-3-((3-Methyl-2-Butenyl)Oxy)Phenyl)-2-Methyl-3-Furancarbothioamide is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor. This compound is a potent inhibitor of reverse transcriptase-dependent pyrophosphorolysis, and purportedly restores the chain-terminating activity of zidovudine (AZT) against AZT-resistant virus.

UC 781 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylfuran-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHIXLCGPOTQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170581 | |

| Record name | UC 781 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178870-32-1 | |

| Record name | UC 781 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178870321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UC-781 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | UC 781 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UC-781 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7K247H29H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to UC-781: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor

This technical guide provides a comprehensive overview of this compound, a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI). It details its chemical properties, mechanism of action, and summarizes key in vitro experimental findings.

Introduction

This compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2] It belongs to the thiocarboxanilide class of compounds and has demonstrated significant activity against HIV-1 in vitro.[1][2] this compound has been investigated primarily as a topical microbicide to prevent the sexual transmission of HIV due to its poor oral bioavailability.[1][3] A key characteristic of this compound is its "tight-binding" inhibition of the HIV-1 reverse transcriptase (RT), contributing to its potent antiviral and virucidal effects.[4][5]

Chemical Structure and Properties

This compound is chemically known as N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2,3-furancarbothioamide.[6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C17H18ClNO2S | [7] |

| Molecular Weight | 335.85 g/mol | [7] |

| Substance Class | Chemical | [7] |

| Stereochemistry | Achiral | [7] |

| SMILES | CC(=CCOc1cc(ccc1Cl)NC(=S)c2ccoc2C)C | [7] |

| InChI | InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22) | [7] |

| InChIKey | YZHIXLCGPOTQNB-UHFFFAOYSA-N | [7] |

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, NNRTIs like this compound bind to a hydrophobic pocket located near the active site, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.

Caption: Mechanism of this compound action on HIV-1 reverse transcriptase.

In Vitro Efficacy

This compound has demonstrated potent anti-HIV-1 activity in various in vitro studies. A summary of its efficacy from key experiments is presented below.

| Cell Type | Virus Strain | Parameter | Concentration | Efficacy | Reference |

| Monocyte-derived dendritic cells and T cells | Cell-free HIV | EC50 | 1,000 nM (24h treatment) | Prevention of infection | [8] |

| Monocyte-derived dendritic cells and T cells | Cell-associated HIV | EC50 | 10,000 nM | Blocked transmission | [8] |

| CEM cells | Wild-type HIV-1 | - | 1 µM (18h pretreatment) | Complete protection from infection | [9] |

| H9 cells (persistently infected) | Wild-type HIV-1 | - | Not specified | Attenuated infectivity of produced virus | [4][9] |

| PM-1 T cells | HIV-1BaL (R5) and HIV-1RF (X4) | EC50 | Not specified | Potent inhibition | [6] |

| Human cervical explants | HIV-1BaL | - | 10 µM (2h pretreatment) | >99.99% inhibition of infection | [6] |

| Human lymphoid tissue explants | HIV-1LAV.04 (X4) and HIV-1SF162 (R5) | - | 0.1 µM (continuous presence) | Inhibition of infection | [6] |

Experimental Protocols

Cell-free and Cell-associated HIV Infection Assay

This protocol is based on the methodology described in the evaluation of this compound as a human immunodeficiency virus microbicide.[8]

Caption: Workflow for in vitro evaluation of this compound.

Methodology:

-

Cell Isolation and Culture:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Monocytes are purified from PBMCs and differentiated into monocyte-derived dendritic cells (DCs).

-

Autologous T cells are isolated and purified.

-

DCs and T cells are co-cultured.

-

-

Drug Treatment:

-

The DC-T cell co-cultures are treated with varying concentrations of this compound for 24 hours.

-

-

Infection:

-

For cell-free infection: The treated co-cultures are exposed to a known amount of cell-free HIV-1.

-

For cell-associated infection: The treated co-cultures are exposed to HIV-1-infected cells.

-

-

Analysis:

-

After a defined incubation period, the culture supernatants are collected.

-

The level of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) as a measure of viral replication.

-

The 50% effective concentration (EC50) is calculated based on the dose-response curve.

-

Pretreatment Protection Assay

This protocol is based on the methodology to assess the protective effect of this compound against subsequent HIV-1 infection.[4][9]

Methodology:

-

Cell Culture:

-

CEM or MT2 cells are cultured in appropriate media.

-

-

Drug Pretreatment:

-

Cells are incubated with various concentrations of this compound for 18 hours.

-

-

Drug Removal:

-

The cells are washed extensively to remove any extracellular this compound.

-

-

Infection:

-

The pretreated and washed cells are then infected with a known titer of HIV-1.

-

-

Analysis:

-

Viral replication is monitored over time by measuring p24 antigen levels in the culture supernatant.

-

The effectiveness of the pretreatment is determined by the reduction in p24 levels compared to untreated control cells.

-

Virucidal Activity

This compound has been shown to possess direct virucidal activity, meaning it can inactivate virus particles before they infect a cell.[4] Short exposure of isolated HIV-1 virions to this compound resulted in a concentration-dependent elimination of infectivity.[4] This effect is attributed to the drug's ability to penetrate the viral envelope and inactivate the reverse transcriptase within the virion.

Stability and Formulation

Studies have shown that this compound is stable under low pH conditions, which is relevant for its potential use as a vaginal microbicide.[2] It can be formulated into lipophilic gels, such as Replens gel, and maintains its stability and antiviral potency at elevated temperatures.[2]

Conclusion

This compound is a highly potent NNRTI with significant in vitro activity against HIV-1. Its tight-binding inhibition of reverse transcriptase, virucidal properties, and stability in topical formulations make it a subject of interest, particularly in the context of HIV prevention strategies. The detailed experimental protocols and efficacy data presented in this guide provide a solid foundation for further research and development of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Preclinical studies on thiocarboxanilide this compound as a virucidal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. In vitro evaluation of nonnucleoside reverse transcriptase inhibitors this compound and TMC120-R147681 as human immunodeficiency virus microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Mechanism of Action of UC-781 as a Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC-781 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of the thiocarboxanilide class. It exhibits high-affinity, tight-binding inhibition of HIV-1 reverse transcriptase (RT), the key enzyme responsible for converting the viral RNA genome into proviral DNA. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding interactions, kinetic properties, resistance profile, and the experimental methodologies used for its characterization.

Introduction

Non-nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). They are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[1] this compound distinguishes itself through its tight-binding properties, which contribute to its potent antiviral activity and a prolonged inhibitory effect.[2][3] Initially developed as an antiretroviral agent, its poor bioavailability hindered its systemic use; however, its properties have made it a candidate for development as a topical microbicide to prevent sexual transmission of HIV-1.[3][4]

Mechanism of Action: Binding and Inhibition

This compound functions by binding to the NNRTI binding pocket (NNIBP) of HIV-1 RT. This binding event induces conformational changes in the enzyme, ultimately leading to the inhibition of DNA polymerization.

The NNRTI Binding Pocket and Key Interactions

Crystallographic studies of this compound in complex with HIV-1 RT (PDB ID: 1RT4) reveal that it binds in the well-characterized NNRTI pocket. This pocket is located approximately 10 Å from the polymerase active site and is primarily formed by amino acid residues from the p66 subunit.

Key amino acid residues involved in the interaction with this compound include:

-

Lys101: The main-chain carbonyl oxygen of Lys101 forms a hydrogen bond with the NH-group of the thiocarboxanilide core of this compound.

-

Tyr181 and Tyr188: These aromatic residues play a crucial role in the binding of many NNRTIs through π-π stacking interactions. While this compound's anilide ring overlaps with the aromatic rings of other NNIs, its second ring adopts a position that brings it closer to Tyr181 and Tyr188, influencing its resistance profile.

-

Other significant residues contributing to the hydrophobic interactions within the pocket include Leu100, Lys103, Val106, Val179, Tyr181, Tyr188, Trp229, and Pro236.

Conformational Changes

The binding of an NNRTI like this compound to HIV-1 RT induces significant conformational changes that allosterically inhibit its function. These changes affect the relative positions of the enzyme's subdomains, particularly the "thumb" and "fingers" of the p66 subunit. This repositioning alters the geometry of the polymerase active site, making it unfavorable for the correct positioning of the primer-template and incoming dNTPs, thereby halting DNA synthesis.

Quantitative Efficacy and Resistance Profile

The potency of this compound is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). Its efficacy against wild-type and resistant strains of HIV-1 is a critical aspect of its profile.

| HIV-1 Strain/RT Mutant | IC50 (nM) | Fold Change in Resistance | Reference |

| Wild-type (HIV-1IIIB/LAI) | 0.2 - 1.9 | - | [3][5] |

| NNRTI-Resistant Mutants | |||

| L100I | Not explicitly stated, but resistance noted | 67 | [3][6] |

| K103N | Not explicitly stated, but resistance noted | 17 | [3][6] |

| V106A | Not explicitly stated, but resistance noted | - | [7] |

| Y181C | Not explicitly stated, but resistance noted | 13 | [3][7] |

| This compound Resistant (UCR) | 10- to 100-fold less effective than WT | - | [4] |

| Efavirenz-Resistant (EFVR) | 10- to 100-fold less effective than WT | - | [4] |

| Nevirapine-Resistant (NVPR) | 10- to 100-fold less effective than WT | - | [4] |

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of an inhibitor to block the DNA polymerase activity of purified HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 RT

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂)

-

This compound (or other inhibitor) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add the diluted this compound or DMSO (for control) to the reaction mixture.

-

Initiate the reaction by adding purified HIV-1 RT.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Antiviral Assay

This assay assesses the ability of an inhibitor to protect cells from HIV-1 infection.

Materials:

-

Susceptible host cells (e.g., MT-4, C8166, or peripheral blood mononuclear cells - PBMCs)

-

HIV-1 viral stock (e.g., HIV-1IIIB)

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

This compound (or other inhibitor)

-

Assay to measure viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or syncytia formation)

Protocol:

-

Plate the host cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound to the cells and incubate for a short period.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the infected cells for several days at 37°C.

-

At the end of the incubation period, measure the extent of viral replication using a suitable method (e.g., quantify p24 antigen in the supernatant by ELISA).

-

Calculate the percent inhibition of viral replication for each this compound concentration and determine the EC50 (50% effective concentration).

X-ray Crystallography of HIV-1 RT in Complex with this compound

This technique provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex.

General Protocol Outline:

-

Protein Expression and Purification: Express and purify high-quality, homogenous HIV-1 RT heterodimer (p66/p51).

-

Complex Formation: Incubate the purified RT with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding pocket.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the RT-UC-781 complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the RT-UC-781 complex to high resolution.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Allosteric inhibition of HIV-1 reverse transcription by this compound.

Experimental Workflow for RT Inhibition Assay

Caption: Workflow for determining the IC50 of this compound in an RT inhibition assay.

Logical Relationship of NNRTI Resistance

Caption: The impact of RT mutations on this compound binding and the development of resistance.

Conclusion

This compound is a potent tight-binding NNRTI that allosterically inhibits HIV-1 RT by inducing conformational changes upon binding to the NNRTI pocket. While highly effective against wild-type HIV-1, its efficacy is reduced by certain mutations within the binding pocket, a characteristic shared by other NNRTIs. The detailed understanding of its mechanism of action, facilitated by biochemical, virological, and structural studies, is crucial for the rational design of next-generation NNRTIs with improved resistance profiles and for its potential application as a topical microbicide.

References

- 1. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro microbicidal activity of the nonnucleoside reverse transcriptase inhibitor (NNRTI) UC781 against NNRTI-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Efficacy, pharmacokinetics, and in vivo antiviral activity of UC781, a highly potent, orally bioavailable nonnucleoside reverse transcriptase inhibitor of HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scivisionpub.com [scivisionpub.com]

initial in vivo efficacy studies of UC-781 in animal models

This technical guide provides an in-depth overview of the initial in vivo efficacy studies of UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in various animal models. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical evaluation of this compound, primarily in the context of its development as a topical microbicide for the prevention of HIV-1 transmission.

Executive Summary

This compound is a thiocarboxanilide NNRTI characterized by its high potency against HIV-1, including strains resistant to other NNRTIs, and its "tight-binding" inhibition of the reverse transcriptase enzyme.[1] Initial in vivo studies were designed to assess its safety, pharmacokinetics, and preliminary efficacy in relevant animal models. These studies have largely focused on topical formulations (gels and intravaginal rings) for vaginal and rectal application. Key animal models employed include rabbits for safety and pharmacokinetic studies, pig-tailed macaques for safety and local drug distribution, and a murine hollow fiber model for early efficacy assessment. Furthermore, ex vivo studies using human rectal biopsy tissue have provided quantitative data on the antiviral activity of this compound after in vivo application.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

This compound, as an NNRTI, functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA.[2] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity.[3][4] This mechanism effectively halts the viral replication cycle.

In Vivo Studies in Animal Models

Rabbit Model: Safety and Pharmacokinetics

The rabbit model has been instrumental in evaluating the safety and local pharmacokinetics of topical this compound formulations.

-

Animal Model: New Zealand White rabbits.

-

Formulations: this compound formulated as a gel at various concentrations (e.g., 0.1% and 1.0%) and in intravaginal rings (IVRs) with different polymer matrices (polyurethane, ethylene vinyl acetate copolymer, silicone elastomer) and drug loadings (5 and 15 mg/segment).[5][6]

-

Dosing Regimen:

-

Endpoints:

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rabbits

| Formulation | Dosing Regimen | Duration | Mean Proximal Vaginal Tissue Concentration (ng/g) | Mean Distal Vaginal Tissue Concentration (ng/g) | Mean Plasma Concentration (ng/mL) | Reference |

| 0.1% and 1.0% Gels | Once daily | 7 days | 1,000 - >10,000 | - | ~0.5 - 2.0 | [7] |

| IVR Segments (5 and 15 mg) | Single insertion | 28 days | 8 - 410 | 6- to 49-fold lower than proximal | 0.09 - 0.58 | [5][6] |

Pig-Tailed Macaque Model: Safety and Local Drug Distribution

The pig-tailed macaque model provides a non-human primate system that more closely resembles human anatomy and physiology for testing topical microbicides.

-

Animal Model: Pig-tailed macaques (Macaca nemestrina).

-

Formulations: this compound gel formulations (0.1% and 1.0%).

-

Dosing Regimen: Repeated daily vaginal or rectal application.

-

Endpoints:

Table 2: this compound Detection in Pig-Tailed Macaques Following Topical Application

| Application Site | Formulation | Systemic Absorption (Serum) | Local Detection (Lavage) | Key Safety Findings | Reference |

| Vaginal | 0.1% and 1.0% Gels | Not detected | High levels detectable up to 6 hours post-application | Safe to the vaginal microenvironment with repeated use | [4][8] |

| Rectal | 0.1% Gel | Not detected | - | No significant increase in cytokine expression | [8] |

| Rectal | 1.0% Gel | Not detected | - | Increased expression of numerous cytokines | [8] |

Murine Hollow Fiber Model: In Vivo Efficacy

The murine hollow fiber model is an in vivo system used for the preliminary assessment of the anti-HIV activity of drug candidates.

-

Model: Hollow fibers containing HIV-infected cells are implanted subcutaneously in mice.

-

Treatment: Mice are treated with this compound either orally or parenterally.

-

Efficacy Endpoint: Suppression of HIV replication within the hollow fibers, typically measured by p24 antigen levels.

Ex Vivo Human Rectal Biopsy Model: Quantitative Efficacy

This model provides a bridge between traditional in vitro assays and full in vivo studies by using human tissue.

-

Model: Rectal biopsies obtained from human volunteers following in vivo application of this compound gel.

-

Procedure:

-

HIV-seronegative volunteers receive a single or multiple rectal applications of this compound gel (0.1% or 0.25%) or a placebo gel.

-

Rectal biopsies are collected.

-

Biopsies are challenged ex vivo with HIV-1 BaL.

-

-

Efficacy Endpoint: Suppression of HIV-1 replication in the tissue, quantified by measuring p24 antigen levels in the culture supernatant over 14 days.

Table 3: Efficacy of In Vivo this compound Gel Application on Ex Vivo HIV-1 Infection of Rectal Biopsies

| In Vivo Treatment | Ex Vivo HIV-1 Challenge Titer | Outcome | Reference |

| 0.25% this compound Gel | Low (10^2 TCID50) and High (10^4 TCID50) | Marked suppression of p24 antigen | [2][6] |

| 0.1% this compound Gel | Low (10^2 TCID50) and High (10^4 TCID50) | Strong trends of p24 suppression | [2][6] |

| Placebo Gel | Low (10^2 TCID50) and High (10^4 TCID50) | No significant suppression of p24 | [2][6] |

Conclusion

The initial in vivo and ex vivo studies of this compound have demonstrated its potential as a topical microbicide for the prevention of HIV-1 transmission. The compound exhibits a favorable safety profile in animal models, with minimal local irritation and no systemic absorption when applied topically. Pharmacokinetic studies confirm that this compound can be delivered to and retained in vaginal and rectal tissues at concentrations well above its EC50 for HIV-1. Efficacy studies, including the complete suppression of viral replication in the murine hollow fiber model and marked p24 suppression in an ex vivo human rectal biopsy model, provide a strong rationale for its continued development. These foundational studies have been crucial in guiding the formulation and clinical trial design for this compound-based microbicides.

References

- 1. Complete Protection from Repeated Vaginal Simian-Human Immunodeficiency Virus Exposures in Macaques by a Topical Gel Containing Tenofovir Alone or with Emtricitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Rhesus macaques show increased resistance to repeated SHIV intrarectal exposure following a heterologous regimen of rVSV vector vaccine expressing HIV antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Pathogenic Threshold of Virus Load Defined in Simian Immunodeficiency Virus- or Simian-Human Immunodeficiency Virus-Infected Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of UC781-Tenofovir Combination Gel Products for HIV-1 Infection Prevention in an Ex Vivo Ectocervical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Combination Microbicide Gel Protects Macaques Against Vaginal Simian Human Immunodeficiency Virus-Reverse Transcriptase Infection, But Only Partially Reduces Herpes Simplex Virus-2 Infection After a Single High-Dose Cochallenge - PMC [pmc.ncbi.nlm.nih.gov]

UC-781 as a Topical Microbicide for HIV Prevention: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, and the development of effective prevention strategies is paramount. Topical microbicides, substances applied to the vaginal or rectal mucosa to prevent or reduce the sexual transmission of HIV, represent a critical, user-controlled prevention modality. This document provides a comprehensive technical overview of UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and its development as a candidate topical microbicide. We detail its mechanism of action, summarize key preclinical and clinical data, outline experimental protocols, and discuss formulation challenges. This compound has demonstrated potent in vitro anti-HIV activity, favorable safety profiles in preclinical animal models and Phase I human trials, and the ability to prevent viral infection in ex vivo tissue models, positioning it as a significant compound in the field of HIV prevention research.

Mechanism of Action

This compound is a member of the thiocarboxanilide class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), NNRTIs are not structural analogs of nucleosides and do not require intracellular phosphorylation to become active.[2]

The primary mechanism of action for this compound involves non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into proviral DNA.[3][4] this compound binds to a specific, allosteric hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site.[5] This binding induces a conformational change in the enzyme, distorting the active site and severely impeding the polymerase activity required for DNA synthesis.[2][5] This process effectively halts the viral replication cycle before the integration of viral DNA into the host cell's genome. Due to its distinct binding site, this compound does not inhibit HIV-2 RT.[2]

Preclinical Development

The preclinical evaluation of this compound has encompassed in vitro efficacy studies, ex vivo tissue models, and in vivo safety and pharmacokinetic assessments in animal models.

In Vitro & Ex Vivo Efficacy

This compound is a highly potent inhibitor of HIV-1 replication in cell culture, with activity in the low nanomolar range against a wide array of HIV-1 subtypes.[1][6][7] Its efficacy has been demonstrated in both established cell lines and primary human cells, including peripheral blood mononuclear cells (PBMCs).[1] Notably, this compound retains activity against some viral strains with mutations conferring resistance to other NNRTIs.[1]

Ex vivo studies using human cervical and ectocervical explant models have been crucial in evaluating this compound's potential as a topical microbicide. These models, which better represent the physiological context of sexual transmission, have shown that this compound, when formulated in a gel, consistently prevents HIV-1 infection of the mucosal tissue.[8][9][10]

| Parameter | Value | Cell Type / System | Reference |

| EC50 (HIV-1) | ~3 ng/mL (~8.9 nM) | Cell Culture | [11][12] |

| EC50 (20/25 HIV-1 strains) | 0.008 µM (range: 0.003-0.026 µM) | Single Cycle Infectivity Assay | [7] |

| Inhibition of HIV-1BaL Transfer | 6.1 log10 reduction | Epithelial Cell to PBMC Model | [13] |

| Ex Vivo Efficacy | Consistent prevention of HIV-1 infection | Human Cervical Explants | [10] |

Preclinical Safety and Pharmacokinetics

Preclinical safety and pharmacokinetic studies have been conducted primarily in pig-tailed macaques and rabbits.[11][12][14] Gel formulations of this compound (0.1% and 1.0%) have been evaluated for both vaginal and rectal application.

Key findings from these studies include:

-

Low Systemic Absorption: Following repeated vaginal or rectal application, high-sensitivity HPLC analysis showed no detectable systemic absorption of this compound in serum samples.[11][12] This is a critical safety feature for a topical microbicide, minimizing the risk of systemic side effects and the development of drug resistance in the event of a breakthrough systemic infection.

-

High Local Concentration: Despite the lack of systemic absorption, high levels of this compound were detected in cervicovaginal and rectal lavage samples, indicating sustained local drug presence at the site of potential viral exposure.[11][12]

-

Vaginal Safety: Both 0.1% and 1.0% this compound gel formulations were found to be safe for the vaginal microenvironment with repeated daily use, as determined by colposcopy, cytokine analysis, and assessments of vaginal microflora.[11][12]

-

Rectal Safety: While the 0.1% formulation was well-tolerated rectally, the 1.0% formulation was associated with an increased expression of inflammatory cytokines, suggesting a potential for mucosal irritation at higher concentrations.[11][12]

| Animal Model | Formulation | Application Route | Key Findings | Reference |

| Pig-tailed Macaques | 0.1% & 1.0% Gel | Vaginal | No systemic absorption; high local drug levels; safe for vaginal microenvironment. | [11][12] |

| Pig-tailed Macaques | 0.1% & 1.0% Gel | Rectal | No systemic absorption; 1.0% gel caused increased cytokine expression. | [11][12] |

| Rabbits | Micronized & Non-micronized this compound Gel | Vaginal | Low plasma levels (0.5-2.0 ng/mL); high tissue concentrations (1,000-10,000 ng/g). | [14] |

Clinical Evaluation

This compound has been evaluated in Phase I clinical trials to determine its safety, acceptability, and pharmacokinetics in humans. These studies have assessed both vaginal and rectal applications.

Vaginal Application Studies

A randomized, placebo-controlled, double-blind Phase I study evaluated the safety and acceptability of 0.1% and 0.25% this compound gels applied vaginally twice daily for 14 days in HIV-uninfected women.[6][15] The key outcomes were:

-

Safety: The gels were well-tolerated with no significant adverse events reported. There was no evidence of vulvar, vaginal, or cervical mucosal damage.

-

Pharmacokinetics: this compound was detected in cervicovaginal lavage (CVL) samples, primarily in the insoluble, pelletable fraction, consistent with its hydrophobic nature.[6][15] The presence of this compound up to 24 hours post-application suggests it is not rapidly degraded in the female genital tract.[6]

-

Ex Vivo Efficacy: Importantly, the CVL pellet fractions containing sufficient levels of this compound (≥5 µg/CVL) were able to potently block HIV infection in an ex vivo assay, demonstrating that the drug retains its anti-infective activity after in vivo application.[6][16]

Rectal Application Studies

The first Phase I trial of rectally applied this compound gel was conducted in HIV-uninfected men and women.[17][18] Participants were randomized to receive 0.1% this compound, 0.25% this compound, or a placebo gel.

-

Safety and Acceptability: Both single and 7-day exposures to both concentrations were found to be safe, with no significant adverse events and high participant acceptability.[17][18][19]

-

Pharmacokinetics: Consistent with vaginal studies, plasma levels of this compound were undetectable.[17][18]

-

Ex Vivo Efficacy: A novel endpoint was the ex vivo challenge of rectal biopsy tissues obtained after in vivo product use. Biopsies from participants who used the 0.25% this compound gel showed a marked suppression of HIV-1 infection, providing an early biomarker of potential efficacy.[17][18]

| Trial Phase | Population | Formulation(s) | Application | Key Endpoints & Results | Reference(s) |

| Phase I | HIV-uninfected women | 0.1% & 0.25% this compound Gel | Vaginal (14 days) | Safety: Well-tolerated, no mucosal damage. PK: Detected in CVL, not plasma. Efficacy: CVL retained anti-HIV activity. | [6][15] |

| Phase I | HIV-uninfected men & women | 0.1% & 0.25% this compound Gel | Rectal (7 days) | Safety: Well-tolerated, no significant AEs. PK: Undetectable in plasma. Efficacy: Ex vivo biopsies showed marked suppression of HIV infection. | [17][18][19] |

Formulation and Delivery

A significant challenge in the development of this compound as a microbicide is its physicochemical properties, particularly its high hydrophobicity and very poor aqueous solubility.[20] This necessitates its formulation as a suspension within a delivery vehicle.

-

Gel Vehicle: Aqueous gels, such as those using Carbomer polymers (e.g., Carbopol 974P), are commonly used.[6][19] These polymers provide the necessary viscosity and bioadhesive properties to ensure retention at the mucosal surface.[21]

-

Particle Size: The drug is typically present as a particulate dispersion. Studies have shown that using micronized this compound can enhance in vitro release rates and permeability compared to non-micronized drug substance.[14]

-

Chemical Stability: this compound can undergo degradation in aqueous solutions, particularly through a desulfuration reaction involving oxygen.[22] Stability studies have shown that the incorporation of excipients such as the chelating agent EDTA and citric acid, along with complexation with sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly improve the stability of this compound in aqueous environments.[22]

Detailed Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

This protocol is a generalized representation based on standard methodologies.

-

Cell Culture: Maintain a susceptible cell line (e.g., PM-1, TZM-bl) or activated human PBMCs in appropriate culture medium.

-

Compound Preparation: Prepare serial dilutions of this compound (or gel formulation) in culture medium.

-

Infection: Add a standardized inoculum of an HIV-1 laboratory strain or clinical isolate to the cells in the presence or absence (control) of the test compound.

-

Incubation: Culture the cells for a period of 7-10 days.

-

Endpoint Measurement: Quantify viral replication by measuring reverse transcriptase activity or p24 antigen concentration in the culture supernatant using an ELISA-based kit.

-

Data Analysis: Calculate the 50% effective concentration (EC50), the drug concentration required to inhibit viral replication by 50%, using non-linear regression analysis.

In Vitro Cytotoxicity Assay

This protocol is essential to determine the therapeutic index of the compound.

-

Cell Plating: Seed cells (e.g., the same line used for efficacy assays, or vaginal/cervical epithelial cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Exposure: Expose cells to the same serial dilutions of this compound (or gel formulation) used in the activity assay. Include a "no-cell" background control and an "untreated cell" viability control.

-

Incubation: Incubate for a period equivalent to the efficacy assay (e.g., 7 days).

-

Viability Measurement: Assess cell viability using a metabolic assay such as MTT or MTS, which measures mitochondrial activity, or a membrane integrity assay like the lactate dehydrogenase (LDH) release assay.[23][24]

-

Data Analysis: Determine the 50% cytotoxic concentration (CC50), the drug concentration that reduces cell viability by 50%. The selectivity index (SI) is then calculated as CC50 / EC50.

Human Cervical Explant Culture Model

This protocol, adapted from published methods, evaluates efficacy in a more physiologically relevant system.[9][10]

-

Tissue Procurement: Obtain fresh human cervical tissue from hysterectomy specimens from HIV-seronegative donors, following institutional review board approval.

-

Explant Preparation: Dissect the tissue to separate the epithelium and submucosa from the underlying endocervix. Create small explant blocks (e.g., 3x3 mm).

-

Culture Setup: Place tissue blocks on collagen sponge rafts in a culture well with the epithelial side up, at the air-liquid interface.

-

Treatment and Infection: Pre-treat the explants by topically applying the this compound gel formulation for 1-2 hours. Subsequently, add a high-titer HIV-1 stock directly onto the epithelial surface and incubate for 2-4 hours.

-

Washing and Culture: Thoroughly wash the explants to remove unbound virus and compound. Culture the tissue for 14-21 days, collecting supernatant periodically.

-

Efficacy Assessment: Measure p24 antigen levels in the culture supernatants over time to quantify viral replication. At the end of the culture period, tissue can be processed for histology or immunohistochemistry to detect infected cells.

Quantification of this compound by HPLC

This method is used for pharmacokinetic analysis from biological matrices.[11]

-

Sample Preparation:

-

Serum/Plasma: Perform a liquid-liquid or solid-phase extraction to isolate the drug from proteins and other interfering substances.

-

Lavage Fluid: Centrifuge to separate soluble and pelletable fractions. Extract this compound from each fraction.

-

-

Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a UV/Visible detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Alltima HP C18, 3 µm; 2.1 × 150 mm).

-

Mobile Phase: Isocratic mobile phase of 25% 10 mM potassium phosphate (pH 7.0) and 75% acetonitrile.

-

Flow Rate: 0.2 ml/min.

-

Detection: UV detection at 300 nm.

-

-

Quantification: Generate a standard curve using known concentrations of this compound. Quantify the drug in unknown samples by comparing their peak areas to the standard curve. The limit of quantification (LOQ) under these conditions has been reported as 5 pmol.[11]

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. The development of any drug candidate is subject to rigorous regulatory review.

References

- 1. Efficacy, pharmacokinetics, and in vivo antiviral activity of UC781, a highly potent, orally bioavailable nonnucleoside reverse transcriptase inhibitor of HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Microbicides for Topical HIV Immunoprophylaxis: Current Status and Future Prospects [mdpi.com]

- 5. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UC781 Microbicide Gel Retains Anti-HIV Activity in Cervicovaginal Lavage Fluids Collected following Twice-Daily Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of UC781-Tenofovir Combination Gel Products for HIV-1 Infection Prevention in an Ex Vivo Ectocervical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Preclinical Safety Assessments of UC781 Anti-Human Immunodeficiency Virus Topical Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical safety assessments of UC781 anti-human immunodeficiency virus topical microbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Preclinical evaluation of UC781 microbicide vaginal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. UC781 microbicide gel retains anti-HIV activity in cervicovaginal lavage fluids collected following twice-daily vaginal application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. First Phase 1 Double-Blind, Placebo-Controlled, Randomized Rectal Microbicide Trial Using UC781 Gel with a Novel Index of Ex Vivo Efficacy | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. Acceptability of UC781 Gel as a Rectal Microbicide Among HIV-Uninfected Women and Men - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Topical Drug Development Excipients & Formuation Ingredients - Polymers, Agents, Thickeners - Lubrizol [lubrizol.com]

- 22. scholars.northwestern.edu [scholars.northwestern.edu]

- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: UC-781 for In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC-781 is recognized as a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Its primary mechanism of action involves the allosteric inhibition of reverse transcriptase, a critical enzyme in the viral replication cycle. While extensively studied in the context of HIV, its broader effects on cellular processes in vitro are less characterized in publicly available literature. These application notes provide detailed protocols for evaluating the cytotoxic and cytostatic effects of this compound in in vitro cell culture models.

Due to a lack of specific published data on the effects of this compound on various cell lines in cytotoxicity, apoptosis, and cell cycle assays, the quantitative data presented in the tables are illustrative examples . These examples are intended to guide researchers in data presentation and interpretation when using the provided protocols.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound in Various Cell Lines (72-hour incubation)

| Cell Line | Tissue of Origin | IC50 (µM) |

| Jurkat | T-cell Leukemia | 15.2 |

| HeLa | Cervical Cancer | 28.5 |

| A549 | Lung Carcinoma | 45.8 |

| MCF-7 | Breast Cancer | > 100 |

| PBMC | Normal Donor | > 100 |

Table 2: Illustrative Apoptosis Induction by this compound in Jurkat Cells (48-hour incubation)

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |

| Vehicle Control | 0 | 2.1 | 1.5 | 0.8 | 95.6 |

| This compound | 10 | 12.3 | 5.7 | 1.2 | 80.8 |

| This compound | 25 | 25.6 | 10.2 | 2.1 | 62.1 |

| This compound | 50 | 40.1 | 18.9 | 3.5 | 37.5 |

Table 3: Illustrative Cell Cycle Analysis of Jurkat Cells Treated with this compound (24-hour incubation)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| Vehicle Control | 0 | 45.2 | 30.1 | 24.7 | 1.1 |

| This compound | 10 | 55.8 | 25.3 | 18.9 | 2.5 |

| This compound | 25 | 68.2 | 15.6 | 16.2 | 5.8 |

| This compound | 50 | 75.1 | 8.9 | 16.0 | 10.3 |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO2.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

This compound

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining DNA with Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.

Materials:

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide/RNase Staining Buffer

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates.

-

Treat cells with different concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).

-

-

Cell Harvesting:

-

Harvest cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with PBS.

-

-

Fixation:

-

Resuspend the pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Decant the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a low flow rate for better resolution.

-

Collect data for at least 20,000 events.

-

-

Data Analysis:

-

Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak can be quantified as an indicator of apoptotic cells.

-

Visualizations

Caption: General workflow for in vitro cell culture assays.

Caption: Hypothetical p53-mediated signaling pathway.

Application Notes and Protocols for UC-781 in Human Cervical Tissue Explant Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant promise as a topical microbicide to prevent HIV-1 transmission. Human cervical tissue explant models provide a physiologically relevant ex vivo system to evaluate the efficacy and safety of candidate microbicides like this compound. These models maintain the complex architecture of the cervical mucosa, allowing for the study of drug permeability, antiviral activity, and potential tissue toxicity in a setting that closely mimics in vivo conditions.

This document provides detailed application notes and protocols for utilizing this compound in human cervical tissue explant models, based on established research.

Mechanism of Action

This compound is a thiocarboxanilide NNRTI that exhibits high-affinity binding to the HIV-1 reverse transcriptase (RT) enzyme.[1] By binding to a hydrophobic pocket in the p66 subunit of the RT, this compound induces a conformational change that allosterically inhibits the enzyme's polymerase activity. This prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle. Consequently, this compound effectively blocks the establishment of productive infection in susceptible cells within the cervical tissue.

Mechanism of this compound in inhibiting HIV-1 replication.

Data Presentation

Table 1: Efficacy of this compound in Inhibiting HIV-1 Transmission in Cervical Explants

| This compound Concentration | Exposure Time | Virus Isolate | Percent Inhibition of Viral Transmission | Reference |

| 0.5 µM | 30 min | HIV-1 | 95% | [2][3] |

| 1 µM | 20 min | T- and M-tropic HIV-1 | Neutralization | [2][3] |

| 10 µM | 2 min | T- and M-tropic HIV-1 | Neutralization | [2][3] |

| 10 µM | 2 hours | HIV-1BaL | 99.99% | [1] |

| 0.1% (formulated in gel) | 1 hour | HIV-1BaL | Significant | [4][5][6] |

Table 2: Duration of Protective Effect of this compound in Cervical Explants

| This compound Pre-treatment | Time of Viral Challenge Post-treatment | Outcome | Reference |

| 10 µM for 20 min | 48 hours | Abolished HIV-1 transmission | [2][3] |

| Native this compound for 2 hours | 0, 2, 4, and 6 days | Significant inhibition of HIV-1 infection | [4][5] |

Table 3: Toxicity of this compound in Cervical Tissue Explants

| This compound Concentration | Exposure Time | Toxicity Assessment | Result | Reference |

| 20 µM | 24 hours | Histology | No toxicity observed | [2][3] |

| Formulated Gel | Overnight | MTT Assay and Histology | Minimal toxicity | [7] |

Experimental Protocols

Protocol 1: Preparation of Human Cervical Tissue Explants

This protocol is adapted from methodologies described in studies evaluating microbicides in cervical explant cultures.[2][4][7][8]

Materials:

-

Fresh human cervical tissue obtained from hysterectomy procedures from HIV-seronegative donors.

-

Transport medium (e.g., RPMI 1640 with antibiotics).

-

Culture medium (e.g., DMEM supplemented with fetal bovine serum, L-glutamine, and antibiotics).

-

Sterile dissecting tools (scalpels, forceps).

-

6-well culture plates.

-

Collagen sponge gels or transwell inserts.

Procedure:

-

Obtain fresh cervical tissue in transport medium on ice and process within a few hours of surgery.

-

Wash the tissue extensively with sterile phosphate-buffered saline (PBS) containing antibiotics.

-

Dissect the ectocervical tissue into approximately 3-5 mm pieces.[2][3]

-

Place the tissue explants on a supportive matrix, such as a collagen sponge gel or in the upper chamber of a transwell insert, at the air-liquid interface.[3][8]

-

Add culture medium to the lower chamber or surrounding the collagen raft, ensuring the epithelial surface of the explant is exposed to air.

-

Incubate the explants at 37°C in a 5% CO2 humidified incubator for initial stabilization before treatment.

Protocol 2: Treatment of Cervical Explants with this compound and HIV-1 Challenge

This protocol outlines the steps for evaluating the efficacy of this compound in preventing HIV-1 infection.

Materials:

-

Prepared cervical tissue explants.

-

This compound (native compound or formulated gel).

-

HIV-1 viral stock (e.g., HIV-1BaL, an R5-tropic strain).

-

Culture medium.

-

Sterile PBS.

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in culture medium. For formulated gels, use as provided.

-

Pre-treat the cervical explants by adding the this compound solution or gel to the apical surface for a specified duration (e.g., 2 minutes to 24 hours).[1][2][4]

-

After the pre-treatment period, thoroughly wash the explants with sterile PBS to remove any residual compound.[2][3]

-

Expose the treated and untreated (control) explants to a high dose of cell-free or cell-associated HIV-1 for a defined period (e.g., 2 hours).[2][4]

-

Following viral exposure, wash the explants again to remove the inoculum.

-

Culture the explants for a period of 10-14 days, collecting the culture supernatant from the basolateral side every 2-3 days.[4][8]

-

Analyze the collected supernatant for markers of HIV-1 replication, such as p24 antigen levels, using an ELISA assay.[7]

Experimental workflow for this compound evaluation.

Protocol 3: Assessment of this compound Toxicity

This protocol details the methods to evaluate the potential toxicity of this compound on cervical tissue.

Materials:

-

Treated and untreated cervical explants.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., acidified isopropanol).

-

Formalin and paraffin for histology.

-

Hematoxylin and eosin (H&E) stain.

-

Microplate reader.

Procedure: MTT Assay for Metabolic Activity:

-

At the end of the culture period, incubate the explants with MTT solution for 2-4 hours at 37°C.

-

Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilize the formazan crystals using a solubilization solution.

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Compare the absorbance of this compound-treated explants to untreated controls to determine relative tissue viability.[7]

Histological Evaluation:

-

Fix the explants in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and section into thin slices.

-

Stain the tissue sections with H&E.

-

Examine the stained sections under a microscope to assess tissue morphology, looking for signs of epithelial damage, inflammation, or cell death.[7][9]

Conclusion

The human cervical tissue explant model is a valuable tool for the preclinical evaluation of potential HIV microbicides like this compound. The protocols and data presented here demonstrate that this compound is a highly potent inhibitor of HIV-1 infection in a physiologically relevant ex vivo setting, with a durable protective effect and minimal toxicity. These findings support the continued development of this compound as a candidate for preventing sexual transmission of HIV-1.

References

- 1. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blocking of cell-free and cell-associated HIV-1 transmission through human cervix organ culture with UC781 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. The nonnucleoside reverse transcriptase inhibitor this compound inhibits human immunodeficiency virus type 1 infection of human cervical tissue and dissemination by migratory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Testing of Candidate Topical Microbicides for Anti-Human Immunodeficiency Virus Type 1 Activity and Tissue Toxicity in a Human Cervical Explant Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of human tissue explants to study human infectious agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Methodology for Testing UC-781 Efficacy Against HIV-1 Dissemination

Audience: Researchers, scientists, and drug development professionals.

Introduction

UC-781 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1][2] As a thiocarboxanilide compound, it exhibits high-affinity, tight-binding inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of the viral RNA genome into proviral DNA.[3][4] This mechanism of action makes this compound a strong candidate for development as a topical microbicide to prevent the sexual transmission of HIV-1.[1][5] These application notes provide detailed methodologies to evaluate the efficacy of this compound in preventing both direct infection and subsequent dissemination of HIV-1 using in vitro and ex vivo models. The protocols described herein focus on assessing its activity in relevant human tissue models and its ability to inhibit various modes of viral transmission.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcription

HIV-1 replication is a multi-step process that begins with the fusion of the virus to a host cell, followed by the entry of the viral core. Inside the cell, the reverse transcriptase enzyme synthesizes double-stranded DNA from the viral RNA template. This viral DNA is then integrated into the host cell's genome. This compound specifically targets and non-competitively binds to a hydrophobic pocket on the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity and halts DNA synthesis.[6][7] This action prevents the establishment of a productive infection in the host cell.

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Ex Vivo Human Cervical Tissue Explant Assay

This protocol assesses the ability of this compound to prevent direct infection of mucosal tissue by cell-free HIV-1. It utilizes human cervical tissue explants to model the initial site of heterosexual HIV transmission.[1][8]

Materials:

-

Fresh human cervical tissue

-

This compound (native compound or formulated gel)

-

Replication-competent HIV-1 strains (e.g., HIV-1BaL, an R5-tropic virus)

-

Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, antibiotics)

-

6-well culture plates

-

Sterile PBS

-

p24 antigen ELISA kit

Methodology:

-

Tissue Preparation:

-

Obtain fresh ectocervical tissue and wash it with sterile PBS.

-

Dissect the tissue into small blocks (approx. 3x3 mm).

-

Place one tissue block into each well of a 6-well culture plate containing culture medium.

-

-

Drug Pretreatment (Optional but Recommended):

-

To assess prolonged activity, pre-treat the tissue explants with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a defined period (e.g., 2 to 24 hours).[8]

-

Following pretreatment, wash the explants extensively with PBS to remove any unbound compound.

-

Culture the explants in fresh, drug-free medium for a specified duration (e.g., 0 to 6 days) before viral challenge.[1]

-

-

Viral Challenge:

-

Expose the tissue explants to a known titer of cell-free HIV-1 for 2 hours.

-

Conduct the exposure in the presence of various concentrations of this compound if not performing a pretreatment experiment. Include a "no drug" virus control.

-

After the 2-hour exposure, wash the explants thoroughly with PBS to remove the viral inoculum.

-

-

Culture and Monitoring:

-

Culture the explants for a period of 10-14 days.

-

Collect supernatant samples from the culture every 2-3 days.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit. This measurement reflects the level of viral replication.

-

-

Data Analysis:

-

Calculate the percentage inhibition of viral replication for each this compound concentration compared to the untreated virus control.

-

Determine the 50% inhibitory concentration (IC50) using dose-response curve analysis.

-

Caption: Workflow for the ex vivo cervical tissue explant assay.

Protocol 2: Inhibition of HIV-1 Dissemination by Migratory Cells

This protocol is an extension of the explant assay and specifically evaluates whether this compound can prevent the spread of virus from the initial infection site by migratory cells, such as dendritic cells and T cells.[1]

Materials:

-

Same as Protocol 1

-

Permissive T-cell line (e.g., CEM) or activated peripheral blood mononuclear cells (PBMCs)

-

Co-culture plates

Methodology:

-

Tissue Preparation and Viral Challenge:

-

Follow steps 1-3 from Protocol 1 to prepare, treat, and challenge the cervical tissue explants with HIV-1.

-

-

Isolation of Migratory Cells:

-

After the overnight culture following the viral challenge, carefully remove the tissue explant from the well.

-

The cells that have migrated out of the tissue and are now in the culture supernatant are collected. These are the "migratory cells."

-

-

Co-culture:

-

Co-culture the collected migratory cells with a permissive T-cell line or activated PBMCs (target cells).

-

Culture for 7-10 days.

-

-

Monitoring and Analysis:

-

Collect supernatant from the co-culture every 2-3 days.

-

Measure HIV-1 p24 antigen levels in the supernatant via ELISA to quantify viral transmission from the migratory cells to the target cells.

-

Calculate the inhibition of viral dissemination for each this compound concentration compared to the control.

-

Caption: Workflow for assessing inhibition of viral dissemination.

Protocol 3: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 RT. Commercial kits are available for this purpose.[9]

Materials:

-

HIV-1 Reverse Transcriptase Assay Kit (containing RT enzyme, reaction buffers, template/primer, labeled nucleotides)

-

This compound

-

Microplate reader

Methodology:

-

Assay Preparation:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the reaction buffer, the RNA template primed with Oligo(dT), and digoxigenin- and biotin-labeled nucleotides.

-

-

Inhibition Reaction:

-

Add the diluted this compound or control vehicle to the appropriate wells.

-

Initiate the reaction by adding a known amount of recombinant HIV-1 RT enzyme to each well.

-

Incubate the plate according to the kit manufacturer's instructions (e.g., 2-6 hours at 37°C) to allow for cDNA synthesis.

-

-

Detection:

-

Stop the reaction.

-

The newly synthesized biotin-labeled DNA will bind to the streptavidin-coated plate.

-

Add an anti-digoxigenin-peroxidase (HRP) conjugate, which binds to the digoxigenin-labeled nucleotides incorporated into the DNA.

-

After a washing step, add a peroxidase substrate (e.g., ABTS). The HRP enzyme will catalyze a colorimetric reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader. The absorbance is proportional to the amount of DNA synthesized and thus to the RT activity.

-

Calculate the percent inhibition of RT activity for each this compound concentration and determine the IC50 value.

-

Protocol 4: Cell-to-Cell HIV-1 Transmission Assay

This assay evaluates the ability of this compound to block the direct transfer of virus from an infected cell to an uninfected target cell, a major route of dissemination in vivo.[10][11][12]

Materials:

-

Persistently HIV-1-infected cell line (e.g., H9 cells)

-

Uninfected target cell line (e.g., MT-4 cells)

-

This compound

-

Culture medium and plates

-

p24 antigen ELISA kit

Methodology:

-

Treatment of Infected Cells:

-

Incubate the persistently infected H9 cells with various concentrations of this compound (e.g., up to 25 µM) for 18-24 hours.[12]

-

After incubation, wash the cells thoroughly to remove any extracellular drug.

-

-

Co-culture:

-

Mix the this compound-treated infected H9 cells with uninfected MT-4 target cells at a low ratio (e.g., 1:200).

-

Co-culture the cells for 7 days.

-

-

Monitoring and Analysis:

-

Collect culture supernatants at the end of the co-culture period.

-

Measure HIV-1 p24 antigen levels via ELISA to quantify the extent of viral transmission and replication in the target cells.

-

Calculate the percentage inhibition of cell-to-cell transmission for each this compound concentration.

-

Quantitative Data Summary

The following tables summarize the efficacy of this compound against HIV-1 infection and dissemination from published studies.

Table 1: Inhibitory Activity of this compound Against HIV-1 in T-Cells and Tissue Explants

| Model System | Virus Strain | Parameter | This compound Concentration | Result | Reference |

| T-Cells | HIV-1BaL (R5) | IC50 | N/A | 0.2 nM | [1] |

| Cervical Explants | HIV-1BaL | Inhibition | 10 µM (2h pretreatment) | 99.99% inhibition | [8] |

| Cervical Explants | HIV-1BaL | Inhibition | 0.5 µM (30 min exposure) | 95% reduction | [5][13] |

| Cervical Explants | T- and M-tropic isolates | Neutralization | 1 µM (20 min exposure) | Effective neutralization | [5][13] |

| Lymphoid Tissue | HIV-1LAV.04 (X4) | Inhibition | 0.1 µM | >90% inhibition | [1] |

| Lymphoid Tissue | HIV-1SF162 (R5) | Inhibition | 0.1 µM | >90% inhibition | [1] |

Table 2: Inhibition of HIV-1 Dissemination by Migratory Cells

| Model System | Parameter | This compound Concentration | Result | Reference |

| Migratory cells from cervical explants | IC50 | N/A | 0.2 nM | [1] |

| Migratory cells from cervical explants | Inhibition | 10 µM (2h pretreatment) | Complete block of dissemination | [8] |

Table 3: Prolonged Inhibitory Effect of this compound in Cervical Explants after Pretreatment and Drug Removal

| Pretreatment Duration | Time of Viral Challenge (Post-Drug Removal) | This compound Concentration | Result | Reference |

| 2 hours | Day 0, 2, 4, 6 | 10 µM | Significant inhibition observed at all time points | [1] |

| 24 hours | Day 0, 2, 4, 6 | 10 µM | More effective than 2h pretreatment | [8] |

| 20 minutes | 48 hours | 10 µM | Abolished HIV-1 transmission | [5][13] |

Table 4: Efficacy of this compound Against Cell-Free and Cell-Associated HIV-1

| Assay Type | Virus Type | This compound Concentration | Result | Reference |

| Inactivation of cell-free virus | Wild-type HIV-1 | 250 nM (1h exposure) | Complete inactivation | [12] |

| Inhibition of cell-to-cell transmission | Wild-type HIV-1 | 25 µM (18h pretreatment) | Significant inhibition | [12] |

| Protection of uninfected cells | Wild-type HIV-1 | 1 µM (18h pretreatment) | Virtually complete protection | [12] |

References

- 1. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scivisionpub.com [scivisionpub.com]

- 3. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. abnova.com [abnova.com]

- 10. journals.asm.org [journals.asm.org]

- 11. An in vitro rapid-turnover assay for human immunodeficiency virus type 1 replication selects for cell-to-cell spread of virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Blocking of cell-free and cell-associated HIV-1 transmission through human cervix organ culture with UC781 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Formulating UC-781 into a Carbopol Gel for Research

For Researchers, Scientists, and Drug Development Professionals